molecular formula C16H19NO3S2 B2623168 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine CAS No. 946292-18-8

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2623168
CAS No.: 946292-18-8
M. Wt: 337.45
InChI Key: VRLDMCKNZIRITO-UHFFFAOYSA-N
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Description

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is a complex organic compound that features a morpholine ring substituted with a phenyl group and a sulfonyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The thiophene ring can be introduced through a condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce thiol derivatives.

Scientific Research Applications

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-Ethylthiophen-2-yl)sulfonyl)-2-phenylmorpholine is unique due to its combination of a morpholine ring, phenyl group, and sulfonyl-substituted thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-(5-ethylthiophen-2-yl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-2-14-8-9-16(21-14)22(18,19)17-10-11-20-15(12-17)13-6-4-3-5-7-13/h3-9,15H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLDMCKNZIRITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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